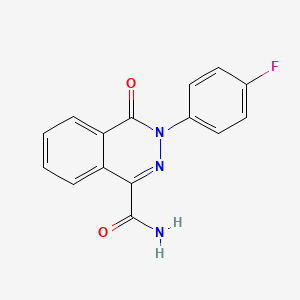
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a phthalazine ring system substituted with a 4-fluorophenyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phthalic anhydride.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 4-(4-fluorophenyl)-3,4-dihydrophthalazin-1-one.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with ammonia or an amine derivative to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization
生物活性
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound belonging to the class of phthalazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorophenyl group is believed to enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FN2O3, with a molecular weight of 284.25 g/mol. Its structure features a phthalazine ring system with a fluorinated phenyl group and a carboxamide functional group, which may influence its biological activity through hydrogen bonding and electronic effects.
Anticancer Activity
Phthalazine derivatives have been explored for their anticancer properties. For instance, studies indicate that modifications in the phthalazine structure can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Similar phthalazine derivatives have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may exhibit similar effects.
Antimicrobial Effects
Phthalazines have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell functions.
The exact mechanism of action for this compound remains poorly defined due to limited specific studies. However, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors, leading to altered biochemical pathways. The presence of the fluorine atom may enhance binding affinity due to its electronegative nature.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Structure | Anticancer |
| 3-(4-Bromophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Structure | Antimicrobial |
| 3-(4-Methylphenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Structure | Anti-inflammatory |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on related phthalazine compounds provides valuable insights:
- Anticancer Studies : A study demonstrated that certain phthalazine derivatives exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation.
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of phthalazine derivatives in animal models of arthritis, showing reduced swelling and pain.
- Antimicrobial Testing : Research indicated that phthalazines could inhibit the growth of Staphylococcus aureus and Candida albicans in vitro.
特性
IUPAC Name |
3-(4-fluorophenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJUILFEJRTJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













